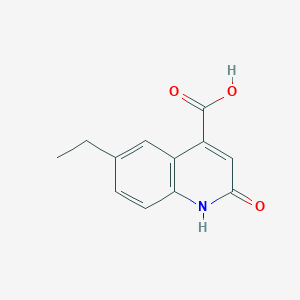
2,3-Dimethyl-6-nitroquinolin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dimethyl-6-nitroquinolin-4-amine is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of nitro and amine groups in the compound makes it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethyl-6-nitroquinolin-4-amine can be achieved through several methods. One common approach involves the nitration of 2,3-dimethylquinoline followed by the reduction of the nitro group to an amine. The nitration reaction typically uses concentrated nitric acid and sulfuric acid as reagents, while the reduction can be carried out using hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced catalytic systems and optimized reaction conditions can enhance the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2,3-Dimethyl-6-nitroquinolin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: The nitro group can be reduced to an amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents such as halogens, sulfonyl chlorides, and alkylating agents are commonly employed.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: 2,3-Dimethyl-6-aminoquinoline.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
2,3-Dimethyl-6-nitroquinolin-4-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential as an anticancer, antimicrobial, and antiviral agent.
Industry: The compound is used in the development of dyes, pigments, and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2,3-Dimethyl-6-nitroquinolin-4-amine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The amine group can form hydrogen bonds with biological macromolecules, influencing their function and activity.
Comparación Con Compuestos Similares
Similar Compounds
2-Methylquinoline: Lacks the nitro and amine groups, resulting in different chemical reactivity and biological activity.
6-Nitroquinoline: Contains a nitro group but lacks the dimethyl and amine groups, leading to different applications and properties.
4-Aminoquinoline: Contains an amine group but lacks the nitro and dimethyl groups, commonly used in antimalarial drugs.
Uniqueness
2,3-Dimethyl-6-nitroquinolin-4-amine is unique due to the presence of both nitro and amine groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile intermediate in the synthesis of various bioactive compounds.
Propiedades
Fórmula molecular |
C11H11N3O2 |
|---|---|
Peso molecular |
217.22 g/mol |
Nombre IUPAC |
2,3-dimethyl-6-nitroquinolin-4-amine |
InChI |
InChI=1S/C11H11N3O2/c1-6-7(2)13-10-4-3-8(14(15)16)5-9(10)11(6)12/h3-5H,1-2H3,(H2,12,13) |
Clave InChI |
GSUZGXOLOBKVQT-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N=C2C=CC(=CC2=C1N)[N+](=O)[O-])C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Methyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylate](/img/structure/B11892063.png)

![3-Benzyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B11892074.png)

![1'-Methyl-1'H-spiro[pyrrolidine-3,2'-quinazolin]-4'(3'H)-one](/img/structure/B11892084.png)
![6-Bromopyrrolo[1,2-a]pyrazin-1-amine](/img/structure/B11892088.png)


![N-[6-(Hydroxymethyl)naphthalen-2-yl]acetamide](/img/structure/B11892111.png)
![4-Bromo-6-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11892115.png)

